Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14F2O2. It is a cyclobutane derivative, characterized by the presence of an ethyl ester group and two fluorine atoms attached to the ethyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl 1,1-difluoroethyl carbonate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the cyclobutanone on the ethyl 1,1-difluoroethyl carbonate, followed by the elimination of carbon dioxide and the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives and fluorinated compounds:
Cyclobutane-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring, leading to different steric and electronic effects.
Ethyl 1-(1,1-difluoroethyl)cyclopentane-1-carboxylate: Larger ring size, affecting the compound’s conformational flexibility and reactivity.
Properties
IUPAC Name |
ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-3-13-7(12)9(5-4-6-9)8(2,10)11/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCVUMWWJZNRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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